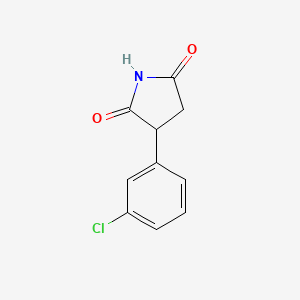

2-(m-Chlorophenyl)succinimide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-chlorophenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c11-7-3-1-2-6(4-7)8-5-9(13)12-10(8)14/h1-4,8H,5H2,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUWRQLXIDASZOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC1=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20995686 | |

| Record name | 3-(3-Chlorophenyl)-5-hydroxy-3,4-dihydro-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20995686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74208-83-6 | |

| Record name | Succinimide, 2-(m-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074208836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3-Chlorophenyl)-5-hydroxy-3,4-dihydro-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20995686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 M Chlorophenyl Succinimide and Analogues

Classical and Contemporary Synthetic Routes to Succinimide (B58015) Core Structures

The construction of the pyrrolidine-2,5-dione (succinimide) ring is the cornerstone for producing a vast array of derivatives. Two principal strategies dominate this field: condensation reactions and Michael additions.

The most direct and widely utilized method for synthesizing N-aryl succinimides is the condensation reaction between an appropriate aryl amine and succinic anhydride (B1165640). This reaction typically proceeds in two stages:

Amic Acid Formation: The process begins with the nucleophilic attack of the primary aryl amine on one of the carbonyl carbons of succinic anhydride. This opens the anhydride ring to form an intermediate N-arylsuccinamic acid. This initial acylation step is generally rapid and can be performed under mild conditions in various solvents like toluene (B28343) or diethyl ether. nih.govbeilstein-archives.org

Cyclodehydration: The second step is an intramolecular cyclization of the amic acid, which involves the elimination of a water molecule to form the stable five-membered imide ring. This cyclodehydration can be achieved through thermal means, often by heating the amic acid above its melting point or in a high-boiling solvent. beilstein-archives.orgresearchgate.net Alternatively, chemical dehydrating agents such as acetic anhydride or polyphosphate esters can be employed to facilitate the ring closure under milder conditions. beilstein-archives.org

The Michael reaction, a cornerstone of carbon-carbon bond formation, provides a powerful strategy for synthesizing succinimide derivatives that are substituted on the pyrrolidine (B122466) ring itself. ontosight.ainih.govrsc.org This approach typically involves the conjugate addition (1,4-addition) of a nucleophile to an α,β-unsaturated carbonyl system. researchgate.netijcps.org

In the context of succinimide synthesis, the key precursor is often a maleimide, which contains a reactive carbon-carbon double bond within the imide ring. Various nucleophiles can be added across this double bond to create a substituted succinimide. For instance, the addition of amines like piperidine (B6355638) or morpholine (B109124) to an N-phenylmaleimide scaffold yields 3-amino-substituted succinimide derivatives. researchgate.net This strategy allows for the introduction of diverse functional groups at the C-3 position of the succinimide core. researchgate.net

Targeted Synthesis of 2-(m-Chlorophenyl)succinimide and its Structural Isomers

The synthesis of N-(3-Chlorophenyl)succinimide, the formal name for the title compound, is efficiently achieved via the condensation of m-chloroaniline with succinic anhydride or succinic acid.

A one-pot green synthesis has been reported that utilizes zinc and acetic acid. In this method, the reaction of succinic anhydride with m-chloroaniline proceeds to give N-(3-Chlorophenyl)succinimide in high yield. acs.org Another documented approach involves a two-step procedure where m-chloroaniline is first reacted with succinic anhydride in toluene to form N-(3-chlorophenyl)succinamic acid. nih.gov This intermediate is then isolated, filtered, and washed before being heated to induce cyclization and form the final N-(3-chlorophenyl)succinimide product. researchgate.net

Below is a data table summarizing a reported synthesis:

| Reactants | Catalyst/Solvent | Yield | Melting Point | Reference |

| Succinic anhydride, m-Chloroaniline | Zinc, Acetic acid | 80% | 108°C | acs.org |

| Succinic anhydride, m-Chloroaniline | Toluene, then heat | - | - | nih.govresearchgate.net |

Table 1: Synthetic Data for N-(3-Chlorophenyl)succinimide

Green Chemistry Approaches and Microwave-Assisted Synthesis of Succinimide Derivatives

In line with the principles of green chemistry, which aim to reduce waste and energy consumption, new methods for succinimide synthesis have been developed. acs.org A notable advancement is the use of microwave irradiation, which can dramatically reduce reaction times and often eliminates the need for a solvent. ontosight.ai

For example, the synthesis of N-arylsuccinimides from succinic anhydride and anilines can be performed under microwave irradiation. rsc.org This technique has been shown to be highly efficient, reducing reaction times from hours to mere minutes. ontosight.ai Another environmentally benign approach is the synthesis of N-alkyl and N-aryl succinimides by simply heating succinic acid and a primary amine in hot water (100°C), completely avoiding the use of catalysts and organic solvents. k-state.edu

The following table compares a conventional heating method with a microwave-assisted approach for the synthesis of N-phenylsuccinimide, a close analogue of the title compound.

| Method | Reaction Time | Solvent | Yield | Green Chemistry Aspect | Reference |

| Conventional Heating | Several hours | Toluene/Acetic Anhydride | Good | High energy consumption, use of organic solvents | beilstein-archives.org |

| Microwave-Assisted | 4 minutes | Solvent-free | 40-60% | Reduced time, energy efficient, atom economical | ontosight.ai |

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis

Catalytic Methods in Succinimide Synthesis Research (e.g., Lewis Acid Catalysis, NHC-Catalyzed Reactions)

Catalysis offers a sophisticated means to control and enhance the synthesis of complex succinimide derivatives. N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts in this field. For instance, NHCs can catalyze the Stetter reaction, a conjugate addition of an aldehyde to an α,β-unsaturated compound. This has been applied to the reaction of aromatic aldehydes with N-substituted itaconimides (a succinimide precursor with an exocyclic double bond) to produce highly functionalized 3-substituted pyrrolidine-2,5-diones. acs.org

Furthermore, cooperative catalysis, which combines an NHC with a Lewis acid, has opened new avenues for reactivity and stereoselectivity. acs.org The Lewis acid can activate the electrophile, making it more susceptible to attack by the NHC-generated nucleophilic intermediate. This dual activation strategy has been successfully employed in annulation reactions to create complex cyclic structures, including those with a succinimide core. rsc.org

Post-Synthetic Modifications and Derivatization Strategies of this compound Scaffold

The succinimide ring is not merely a stable endpoint but a versatile scaffold that can undergo various post-synthetic modifications to generate new derivatives with tailored properties. These modifications primarily involve reactions that open the imide ring or add functionality to the ring itself.

Key derivatization strategies include:

Ring-Opening Hydrolysis: The succinimide ring can be hydrolyzed, particularly under basic conditions, to revert to the open-chain succinamic acid derivative. This reaction has been studied in the context of antibody-drug conjugates, where the succinimide linker's stability is critical. It has been found that this hydrolysis can be a reversible process, with the potential for the ring to close again under certain conditions. mdpi.comacs.org

Reaction with Hydroxylamine: A novel and synthetically useful modification is the reaction of N-substituted succinimides with hydroxylamine. This reaction opens the imide ring to form N-hydroxybutaneamide derivatives, also known as hydroxamic acids, which are a valuable class of compounds in medicinal chemistry. beilstein-archives.org

Hydrazine (B178648) Trapping: The succinimide ring can be trapped with hydrazine to form a stable hydrazide. This derivative can then be further functionalized or tagged, for example, with fluorescent molecules, providing a method for detection and quantification. nih.gov

Use as a Cleavable Linker: The reactivity of the succinimide scaffold allows it to be used as a cleavable linker or a reversible protecting group in complex syntheses, such as in the chemical synthesis of proteins. The succinimide group can be removed under specific conditions, for example, using palladium complexes.

These strategies are summarized in the table below.

| Modification Strategy | Reagent(s) | Outcome | Application Area | Reference |

| Ring-Opening Hydrolysis | Base / Water | Forms N-arylsuccinamic acid (reversible) | Linker stability studies (ADCs) | mdpi.comacs.org |

| Hydroxamic Acid Formation | Hydroxylamine | Forms N-hydroxybutaneamide derivatives | Medicinal Chemistry | beilstein-archives.org |

| Hydrazine Trapping | Hydrazine | Forms stable hydrazide for further tagging | Bioanalytical Chemistry | nih.gov |

| Cleavage/Deprotection | Palladium complexes | Removes succinimide group | Protein Synthesis |

Table 3: Post-Synthetic Modification Strategies for the Succinimide Scaffold

Mechanistic Investigations of Biological Activities for 2 M Chlorophenyl Succinimide and Succinimide Derivatives

Research into Anticonvulsant Mechanisms of Action

The anticonvulsant properties of succinimide (B58015) derivatives are a primary focus of research, with studies aiming to elucidate the precise mechanisms by which they suppress seizure activity.

Modulation of Voltage-Gated Ion Channels (e.g., T-type Calcium Channels, Sodium Channels)

Voltage-gated ion channels are crucial for neuronal excitability, and their modulation is a key mechanism for many antiepileptic drugs. rug.nldovepress.com Research suggests that succinimide derivatives, including 2-(m-chlorophenyl)succinimide, exert their anticonvulsant effects by interacting with these channels.

One of the most well-established mechanisms for succinimide anticonvulsants is the inhibition of T-type calcium channels. nih.govdoi.org These channels are implicated in the generation of spike-and-wave discharges characteristic of absence seizures. rxlist.comdoctorlib.org Studies on cloned human T-type calcium channels (α1G, α1H, and α1I) have demonstrated that succinimide antiepileptic drugs can block these channels at therapeutically relevant concentrations. nih.govdoi.org The block is state-dependent, with a higher affinity for the inactivated state of the channel. nih.govdoi.org This action is thought to disrupt the rhythmic thalamocortical discharges that underlie absence seizures. doctorlib.org

In addition to T-type calcium channels, evidence suggests that some succinimide derivatives may also modulate voltage-gated sodium channels. ontosight.ai By inhibiting these channels, the compounds can limit the spread of seizure activity and reduce post-tetanic potentiation at synapses. ontosight.ai The modulation of both T-type calcium and sodium channels highlights a multi-faceted approach by which these compounds achieve their anticonvulsant effects.

Interactions with Neurotransmitter Systems (e.g., GABAergic and Glutamatergic Pathways)

Beyond direct ion channel modulation, the anticonvulsant activity of succinimides may also involve interactions with major neurotransmitter systems. The balance between inhibitory GABAergic and excitatory glutamatergic neurotransmission is critical for maintaining normal brain function, and its disruption can lead to seizures. epilepsysociety.org.uk

Some research points to the involvement of the GABAergic system. nih.gov While the exact nature of this interaction is still under investigation, it is hypothesized that some succinimides may enhance GABA-mediated inhibition, thereby counteracting excessive neuronal excitation. nih.gov For instance, some antiepileptic drugs act as positive allosteric modulators of GABA-A receptors, increasing their inhibitory function. nih.gov

Conversely, attenuation of glutamatergic excitatory neurotransmission is another potential mechanism. epilepsysociety.org.uk Glutamate is the primary excitatory neurotransmitter, and its receptors (AMPA, NMDA, and kainate) are key targets for antiepileptic drugs. epilepsysociety.org.uk By blocking these receptors, drugs can reduce neuronal depolarization and limit the propagation of seizure discharges. epilepsysociety.org.uk While the direct effects of this compound on these neurotransmitter systems require further specific investigation, the broader class of succinimides is thought to influence this delicate balance. rxlist.comdoctorlib.org

Exploration of Analgesic and Anti-Inflammatory Action Mechanisms

Recent studies have highlighted the potential of succinimide derivatives as analgesic and anti-inflammatory agents. researchgate.netnih.gov The mechanisms underlying these effects are being actively explored and appear to involve the modulation of key inflammatory pathways.

The anti-inflammatory effects of some succinimide derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. nih.govnih.gov COX-2 is an inducible enzyme that plays a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.govnih.gov By inhibiting COX-2, these compounds can reduce the production of prostaglandins, thereby alleviating inflammation and associated pain. nih.gov Some derivatives have also been shown to inhibit COX-1, though often to a lesser extent. nih.gov

Furthermore, the analgesic effects may also be linked to the modulation of voltage-gated ion channels in nociceptive neurons. nih.gov By altering the activity of channels involved in pain signaling, these compounds can reduce neuronal excitability and the transmission of pain signals. nih.gov The dual action on both inflammatory pathways and neuronal signaling provides a strong basis for the development of novel analgesic and anti-inflammatory drugs based on the succinimide scaffold.

Mechanistic Studies of Antitumor and Anticancer Effects

The potential of succinimide derivatives as anticancer agents has garnered significant attention, with research focusing on identifying their molecular targets and understanding their effects on cancer cell pathways. nih.govnih.gov

Molecular Target Identification and Binding Affinities (e.g., AKT1, CDK2, EGFR, Tubulin)

Computational and experimental studies have identified several potential molecular targets for the antitumor activity of succinimide derivatives. These targets are often key proteins involved in cancer cell proliferation, survival, and signaling.

AKT1 (Protein Kinase B): A key component of the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer and promotes cell survival and proliferation. mdpi.com

CDK2 (Cyclin-Dependent Kinase 2): A crucial regulator of the cell cycle, particularly the G1-S transition. nih.govnih.gov Inhibiting CDK2 can lead to cell cycle arrest and apoptosis.

EGFR (Epidermal Growth Factor Receptor): A receptor tyrosine kinase that, when overactivated, can drive tumor growth and proliferation. nih.gov

Tubulin: A protein that polymerizes to form microtubules, which are essential for cell division. Tubulin inhibitors can disrupt mitosis and induce apoptosis.

Molecular docking and network pharmacology studies have been employed to predict and validate the binding of succinimide derivatives to these targets. mdpi.com The affinity of these compounds for their respective targets is a critical determinant of their potency and selectivity as anticancer agents.

Cellular Pathway Modulation in Preclinical Cancer Models

In preclinical cancer models, succinimide derivatives have been shown to modulate several cellular pathways that are critical for cancer progression. nih.gov These compounds can induce apoptosis (programmed cell death) in cancer cells through both intrinsic (mitochondrial) and extrinsic (receptor-mediated) pathways. nih.gov

Studies have demonstrated that these derivatives can activate stress-induced MAPK signaling pathways and upregulate genes involved in apoptosis. nih.gov Furthermore, they have been shown to inhibit the proliferation of cancer cells and decrease their migratory capacity, suggesting potential antimetastatic activity. nih.gov The modulation of signaling pathways such as the Hedgehog and Hippo pathways has also been implicated in the antitumor effects of some compounds, highlighting the diverse mechanisms through which they can combat cancer. nih.govnih.govresearchgate.net

Research into Antimicrobial and Antifungal Mechanisms (e.g., Enzyme Inhibition)

Succinimide derivatives have been identified as possessing notable antimicrobial and antifungal properties. nih.gov Mechanistic studies suggest that these compounds can interfere with fundamental cellular processes in pathogens.

One proposed mechanism of antifungal action involves the disruption of the fungal cell wall. nih.gov For example, a study on N-(p-N'-4-methoxyphenylsulfamoylphenyl)-8-oxabicyclo nih.govsigmaaldrich.comsigmaaldrich.comhept-4-en-3-methyl[5,6-c]succinimide showed that it produced a distinctive mottled inhibition halo in assays with Neurospora crassa, which is indicative of interference with the synthesis or assembly of the cell wall. nih.gov

Another key target for antimicrobial compounds is the cell membrane. Due to their lipophilic nature, many antimicrobial agents can partition into the lipid bilayer of microbial plasma membranes. nih.gov This can lead to an increase in membrane fluidity and permeability, disturbing membrane-embedded proteins and compromising the cell's integrity. nih.gov While not a succinimide, the related compound 2-chloro-N-phenylacetamide has been shown to exert its antifungal effect against Aspergillus flavus by binding to ergosterol, a crucial component of the fungal plasma membrane. scielo.br This interaction disrupts membrane function and is a primary mechanism of its antifungal activity. scielo.br The generation of reactive oxygen species (ROS) has also been identified as a mechanism of action for some antifungal agents, leading to oxidative damage to essential biomolecules and eventual cell death. mdpi.comnih.gov

The structural characteristics of these compounds, such as the presence and position of halogen atoms on the phenyl ring, can significantly influence their antimicrobial potency. For instance, in a series of quinolone antibacterial agents, the inclusion of a chloro group at the C-8 position was found to be a key factor for potent activity. acs.org

Investigations of Enzyme Inhibition Properties (e.g., Acetylcholinesterase, Proteases, Esterases)

The inhibition of enzymes is a major mechanism through which succinimide derivatives exert their biological effects. nih.gov These compounds have been shown to target several classes of enzymes, including hydrolases like cholinesterases, proteases, and esterases.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition:

A significant area of research has been the role of succinimide derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govnih.gov Inhibition of these enzymes increases the concentration of acetylcholine in the synaptic cleft, a strategy used in the management of conditions like Alzheimer's disease. nih.govnih.gov

Kinetic studies have revealed that succinimide derivatives often act as competitive inhibitors of AChE. nih.gov This means they bind to the active site of the enzyme, competing with the natural substrate. Computational docking studies further support this, showing that these molecules can fit within the active site gorge of AChE. nih.govmdpi.com The inhibitory strength is highly dependent on the nature of the substituents attached to the succinimide core. nih.gov For example, certain N-aryl succinimides have demonstrated potent, dual inhibitory action against both AChE and BChE. nih.gov

Table 1: Acetylcholinesterase and Butyrylcholinesterase Inhibition by Succinimide Derivatives

| Compound | Target Enzyme | Inhibition (%) | IC₅₀ (µM) | Source |

| MSJ2 | AChE | 91.90 | - | nih.govresearchgate.net |

| MSJ2 | BChE | 97.30 | - | nih.govresearchgate.net |

| MSJ10 | AChE | 93.20 | - | nih.govresearchgate.net |

| MSJ10 | BChE | 91.36 | - | nih.govresearchgate.net |

| 7g | AChE | - | 64 | mdpi.com |

| 7f | AChE | - | 103 | mdpi.com |

| MSJ9 | α-glucosidase | 87.63 | 32 | nih.gov |

| MSJ10 | α-glucosidase | 89.37 | 28.04 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Protease and Esterase Inhibition:Succinimide derivatives are also recognized as inhibitors of various proteases and esterases. acs.org Proteases are enzymes that catalyze the breakdown of proteins and are involved in numerous physiological and pathological processes, including cancer progression and viral replication. mdpi.comku.edu

Certain succinimides function as enzyme-activated inhibitors of serine proteases. In this unique mechanism, the inhibitor molecule undergoes a molecular rearrangement within the enzyme's active site, generating the species that ultimately inactivates the enzyme. sigmaaldrich.com More recently, succinimide-based compounds have been specifically designed as inhibitors for the mitochondrial rhomboid protease PARL, an enzyme implicated in regulating cell death pathways. nih.govsci-hub.se These inhibitors were found to be reversible and selective, demonstrating the potential for developing targeted therapies based on the succinimide scaffold. nih.govsci-hub.se The succinimide moiety itself was shown to be crucial for the inhibitory activity. sci-hub.se

Potential Interactions with Receptor Systems (e.g., G-Protein Coupled Receptors, 5-HT Receptors)

Beyond enzyme inhibition, succinimide derivatives have been explored as ligands for cellular receptors, particularly those involved in neurotransmission. nih.gov

G-Protein Coupled Receptors (GPCRs):

GPCRs represent a vast and diverse family of transmembrane receptors that are among the most successful targets for modern drugs. nih.gov They transduce extracellular signals into intracellular responses and are involved in a multitude of physiological processes. nih.gov Many neurotransmitter receptors, including serotonin (B10506) (5-HT) receptors, belong to the GPCR family.

5-HT Receptors:

Succinimide derivatives have been reported to act as 5-HT receptor ligands. nih.gov The serotonin system is a key target for drugs treating various central nervous system disorders. The "m-chlorophenyl" group present in this compound is a well-known pharmacophore in serotonin research. For example, m-chlorophenylpiperazine (mCPP) is a serotonin agonist that acts by directly stimulating postsynaptic 5-HT receptors and also interacts with serotonin transporters. nih.gov Similarly, meta-chlorophenylbiguanide (mCPBG) has been identified as a full agonist at 5-HT3 receptors, a type of ligand-gated ion channel. nih.gov These findings suggest that the m-chlorophenyl moiety of this compound could facilitate its interaction with various serotonin receptor subtypes, potentially modulating serotonergic neurotransmission.

Computational Chemistry and Molecular Modeling Studies of 2 M Chlorophenyl Succinimide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to elucidate the electronic structure, reactivity, and other molecular properties.

HOMO-LUMO Analysis

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net It provides a visual representation of the charge distribution. In MEP maps, regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are prone to nucleophilic attack. researchgate.net

A study on a series of 27 phenylsuccinimide derivatives revealed that MEP maps are a distinguishing signature between active and inactive anticonvulsant compounds. nih.gov The research highlighted that the potential difference between the two carbonyl oxygens of the succinimide (B58015) ring serves as a significant index of activity. nih.gov Although a specific MEP map for 2-(m-Chlorophenyl)succinimide is not provided in the search results, it is anticipated that the electronegative chlorine atom on the phenyl ring and the oxygen atoms of the succinimide moiety would be regions of significant negative potential.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is instrumental in understanding the binding mode and affinity of a potential drug candidate. Succinimide derivatives are known to exhibit anticonvulsant properties, and their primary site of action is believed to be ion channels, particularly T-type calcium channels. nih.gov

While specific docking studies for this compound are not detailed in the provided results, research on other succinimide derivatives has shed light on their potential interactions. For instance, docking simulations of a novel succinimide derivative showed binding energies of -7.07 kcal/mol towards the T-type calcium channel and -7.89 kcal/mol towards the human beta2-adrenergic G protein-coupled receptor. Such studies indicate that the succinimide core and its substituents play a crucial role in forming stable interactions with the amino acid residues in the active site of the target protein. For this compound, the chlorophenyl group would likely engage in hydrophobic and halogen bonding interactions within the receptor's binding pocket.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational changes and binding stability of a ligand-receptor complex over time. nih.gov These simulations can reveal the flexibility of the ligand and the protein, as well as the key interactions that stabilize the complex.

Although no specific MD simulation studies on this compound were found, MD simulations are a standard tool for investigating the binding of small molecules to their biological targets. nih.gov For a compound like this compound, MD simulations could be employed to:

Analyze the stability of its binding pose within the active site of a target protein, such as a voltage-gated sodium or calcium channel.

Investigate the conformational changes in both the ligand and the protein upon binding.

Calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of new, unsynthesized compounds.

Several QSAR studies have been conducted on arylsuccinimides to understand the structural requirements for their anticonvulsant activity. nih.gov One study involving 20 arylsuccinimides established a quantitative correlation between their anticonvulsant activity and toxicity with the hydrophobic, electronic, and steric parameters of the substituents on the benzene (B151609) ring. nih.gov The study found that optimal activity was associated with benzene ring substituents having hydrophobic fragmental constants (fₓ) in the range of 1.0-1.7. nih.gov Another study focused on developing a multitasking QSAR model to simultaneously predict the anticonvulsant activity and neurotoxicity of succinimides. nih.gov

These studies suggest that the properties of the m-chloro substituent in this compound, such as its hydrophobicity and electronic influence, would be critical determinants of its biological activity and could be used to predict its efficacy and potential toxicity using established QSAR models for this class of compounds.

In Silico Pharmacokinetic Research and Prediction

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, as well as their "drug-likeness" based on criteria such as Lipinski's Rule of 5.

Lipinski's Rule of 5 for Drug-Likeness

Lipinski's Rule of 5 is a set of guidelines used to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug. The rules state that an orally active drug should generally have:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A calculated octanol-water partition coefficient (logP) not greater than 5.

While specific pre-computed ADMET data for this compound is not available in the search results, its properties can be calculated based on its structure.

| Property | Predicted Value for this compound | Lipinski's Rule |

| Molecular Weight | 209.63 g/mol | < 500 |

| Hydrogen Bond Donors | 1 | ≤ 5 |

| Hydrogen Bond Acceptors | 2 | ≤ 10 |

| logP (calculated) | ~2.1 | ≤ 5 |

Based on these calculated values, this compound adheres to all of Lipinski's rules, suggesting good potential for oral bioavailability.

ADMET Prediction

ADMET prediction tools can provide more detailed insights into the pharmacokinetic profile of a compound. While a specific ADMET profile for this compound was not found, such analyses for similar compounds typically evaluate parameters like:

Absorption: Intestinal absorption, Caco-2 permeability.

Distribution: Blood-brain barrier penetration, plasma protein binding.

Metabolism: Cytochrome P450 enzyme inhibition.

Excretion: Renal clearance.

Toxicity: Potential for cardiotoxicity, hepatotoxicity, etc.

In silico ADMET studies on related succinimide derivatives often indicate good absorption and distribution properties, which would be expected for a compound that satisfies Lipinski's rules.

Advanced Spectroscopic and Structural Elucidation Techniques in 2 M Chlorophenyl Succinimide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-(m-Chlorophenyl)succinimide in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that reveal the number and types of hydrogen and carbon atoms in the molecule.

In the ¹H NMR spectrum of the parent succinimide (B58015), the protons of the methylene (B1212753) groups typically appear as a singlet at approximately 2.769 ppm when measured in CDCl₃. chemicalbook.com For this compound, the aromatic protons on the chlorophenyl ring would exhibit complex splitting patterns in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm. The exact chemical shifts and coupling constants would depend on the electronic effects of the chlorine substituent and its meta position. The succinimide ring protons would also be influenced by the adjacent phenyl group.

The ¹³C NMR spectrum of succinimide shows signals for the carbonyl carbons and the methylene carbons. hmdb.cachemicalbook.comspectrabase.com In this compound, the spectrum would be more complex, with distinct signals for each carbon atom in the chlorophenyl ring and the succinimide moiety. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern on the benzene (B151609) ring. The carbonyl carbons of the succinimide ring are typically observed at the higher chemical shift values in the spectrum. bas.bg

Table 1: Representative NMR Data for Succinimide Derivatives

| Nucleus | Compound | Solvent | Chemical Shift (ppm) |

|---|---|---|---|

| ¹H | Succinimide | CDCl₃ | 2.769 (s, 4H, CH₂) |

| ¹H | Succinimide | D₂O | 2.810 (s, 4H, CH₂) |

Note: The chemical shifts for this compound would show additional signals in the aromatic region for ¹H and ¹³C NMR, and the succinimide proton and carbon signals would be shifted due to the presence of the m-chlorophenyl group.

COSY experiments would establish the connectivity between protons, for instance, confirming the coupling between adjacent aromatic protons on the chlorophenyl ring.

HSQC would correlate each proton signal with its directly attached carbon atom, aiding in the definitive assignment of both ¹H and ¹³C signals.

HMBC provides information about longer-range couplings (typically 2-3 bonds), which is crucial for connecting the chlorophenyl ring to the succinimide moiety by showing correlations between the protons on the phenyl ring and the carbons of the succinimide ring, and vice versa.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

For this compound, the molecular ion peak in the mass spectrum would correspond to its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

The fragmentation of this compound under electron ionization (EI) would likely involve cleavage of the succinimide ring and the bond connecting the phenyl group to the succinimide nitrogen. Common fragments for succinimide itself include ions at m/z 42 and 98. massbank.eu For the substituted compound, fragments corresponding to the chlorophenyl group and various portions of the succinimide ring would be expected.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FTIR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups. The succinimide moiety is characterized by two carbonyl (C=O) stretching bands. nih.gov In succinimide derivatives, these bands are typically observed in the region of 1700-1800 cm⁻¹. nih.gov One band corresponds to the symmetric stretching mode and the other to the asymmetric stretching mode. nih.gov The N-H stretching vibration in unsubstituted succinimide is also a prominent feature.

The presence of the m-chlorophenyl group would be confirmed by C-H stretching vibrations of the aromatic ring (typically above 3000 cm⁻¹), C=C stretching vibrations within the aromatic ring (in the 1450-1600 cm⁻¹ region), and a C-Cl stretching vibration, which typically appears in the fingerprint region of the spectrum.

Table 2: Characteristic FTIR Absorption Bands for Succinimide Derivatives

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Imide) | Asymmetric stretch | 1716 |

| C=O (Imide) | Symmetric stretch | 1791 |

| C-N (Imide) | Stretch | Varies |

| C-H (Aromatic) | Stretch | > 3000 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

Data adapted from studies on succinimide-containing peptides. nih.gov

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

A study on the crystal structure of N-(2-chlorophenyl)succinamide, a related compound, revealed that the molecule adopts a specific conformation in the solid state, with the amide N-H bonds being anti to the ortho-chloro group in the adjacent benzene ring. nih.gov The dihedral angle between the benzene ring and the amide segment was found to be 62.0(2)°. nih.gov Similarly, for N-(2-chlorophenyl)succinimide, X-ray crystallography would determine the dihedral angle between the chlorophenyl ring and the succinimide ring, providing crucial insights into the molecule's preferred solid-state conformation. researchgate.net The crystal packing would also be revealed, showing how the molecules interact with each other through intermolecular forces such as hydrogen bonding or π-π stacking. researchgate.net

Chiral Analysis and Stereochemical Characterization

Since this compound has a chiral center at the carbon atom of the succinimide ring that is attached to the chlorophenyl group, it can exist as a pair of enantiomers. Chiral analysis techniques are therefore essential for separating and characterizing these stereoisomers.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common and effective method for the separation of enantiomers. nih.gov This technique allows for the determination of the enantiomeric excess (ee) of a sample.

Circular Dichroism (CD) spectroscopy is another powerful tool for characterizing chiral molecules. mdpi.com Enantiomers of a chiral compound will produce mirror-image CD spectra, which can be used for their identification and for studying their interactions with other chiral molecules. mdpi.com The development of stereodivergent synthetic methods allows for the selective synthesis of each enantiomer, which can then be characterized by these chiral analysis techniques. nih.govresearchgate.net

Future Research Directions and Theoretical Applications of 2 M Chlorophenyl Succinimide

Design and Synthesis of Next-Generation Succinimide (B58015) Analogues

The succinimide core structure, chemically represented as (CH₂)₂(CO)₂NH, serves as a foundational scaffold for a wide array of derivative compounds with applications spanning multiple scientific fields. The design and synthesis of next-generation analogues of 2-(m-Chlorophenyl)succinimide are centered on strategic modifications of this core to enhance or alter its biological activity. Researchers have explored various synthetic routes to create novel succinimides. A common approach involves the reaction of a substituted aniline (B41778), such as 3-chloroaniline, with succinic anhydride (B1165640) to form the corresponding succinamic acid, which is then cyclized via heating to yield the target succinimide. researchgate.net

Future design strategies focus on several key areas:

Structural Modifications: Introducing different functional groups to the phenyl ring or the succinimide nitrogen can systematically alter the molecule's steric and electronic properties. For instance, the synthesis of N-alkanolamine and N-alkylamino derivatives of related dicarboximides has been undertaken to decrease lipophilicity and potentially improve pharmacokinetic profiles. nih.gov

Stereochemistry: Exploring the synthesis of chiral analogues could lead to compounds with greater potency and selectivity for specific biological targets, as stereoisomers often exhibit different pharmacological activities.

Advanced Synthetic Methods: Modern synthetic methodologies, such as the N-heterocyclic carbene (NHC)-catalyzed Stetter reaction of aromatic aldehydes with N-substituted itaconimides, offer efficient pathways to complex succinimide derivatives. acs.org These methods allow for the creation of a diverse library of analogues for high-throughput screening.

The goal of these synthetic endeavors is to produce next-generation compounds with improved efficacy, selectivity, and drug-like properties, building upon the foundational structure of this compound.

Exploration of Novel Molecular Targets for Mechanistic Intervention

The succinimide framework is present in compounds with a broad spectrum of biological activities, including analgesic, anticancer, and neuroprotective effects. nih.govresearchgate.net This diversity suggests that succinimide derivatives can interact with multiple molecular targets within the cell, making the exploration of these targets a critical area of research.

Recent studies have begun to uncover specific molecular interactions:

Enzyme Inhibition: A significant breakthrough has been the identification of succinimide-containing compounds as inhibitors of the mitochondrial rhomboid protease PARL. nih.gov PARL is a key regulator of cellular processes like mitophagy and apoptosis. The development of N-arylsulfonylsuccinimides that show submicromolar affinity for PARL provides a clear example of a molecular target. nih.gov These findings suggest that this compound and its analogues could be investigated for activity against other proteases or enzymes.

DNA Interaction: Some dicarboximide derivatives have been shown to bind to DNA, as assessed by plasmid DNA cleavage protection assays. nih.gov This interaction suggests a potential mechanism for the observed anticancer activity, possibly through the inhibition of DNA synthesis or replication processes in cancer cells. nih.gov

Signaling Pathways: In leukemia cells, certain dicarboximide derivatives have been found to activate stress-related signaling pathways, including the JNK and p38 MAP kinases, which are involved in regulating apoptosis. nih.gov This indicates that components of these intracellular signaling cascades could be direct or indirect targets for succinimide-based compounds.

The table below summarizes potential molecular targets for succinimide derivatives based on current research.

| Target Class | Specific Example | Potential Therapeutic Area |

| Enzymes | Mitochondrial Rhomboid Protease (PARL) nih.gov | Neurodegenerative Diseases, Cancer |

| Nucleic Acids | Plasmid DNA nih.gov | Cancer |

| Kinases | JNK and p38 MAPK nih.gov | Cancer, Inflammatory Diseases |

Further research is needed to determine the specific molecular targets of this compound itself and to explore the vast landscape of proteins and pathways that its next-generation analogues might modulate.

Application of this compound as a Chemical Probe in Biological Research

A chemical probe is a small molecule that is used to study and manipulate a specific protein or biological pathway. Given the discovery that succinimide derivatives can act as potent and selective inhibitors of enzymes like PARL, this compound and its analogues have significant potential for use as chemical probes. nih.gov

The utility of these compounds as research tools stems from their ability to induce a specific biological effect through the modulation of a single molecular target. For example, a highly selective inhibitor of PARL can be used to:

Elucidate Protein Function: By inhibiting PARL in cellular or animal models, researchers can study the downstream consequences and thereby understand the physiological and pathological roles of this enzyme in detail. nih.gov

Validate Drug Targets: Before investing in a full-scale drug discovery program, a chemical probe can be used to validate that inhibiting a particular target (e.g., PARL) produces the desired therapeutic effect in a disease model.

Investigate Biological Pathways: These probes allow for the precise temporal control of protein function, enabling researchers to dissect complex signaling networks and understand how different components interact. nih.gov

The development of reversible and cell-permeable succinimide-based inhibitors establishes a strong precedent for their use as chemical probes to investigate the function of target proteins in their native cellular environment. nih.gov

Integration of Multi-Omics Data in Mechanism of Action Elucidation

Understanding the precise mechanism of action for any bioactive compound is a complex challenge. The integration of multiple "omics" technologies—such as transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to this problem. mdpi.com While specific multi-omics studies on this compound are not yet prevalent, the methodology has been successfully applied to understand the effects of other chemical compounds and can serve as a roadmap for future research. nih.govnih.gov

A multi-omics analysis for this compound would involve treating a biological system (e.g., cancer cell lines) with the compound and then measuring the global changes across different molecular layers.

| Omics Layer | Technology | Data Generated | Potential Biological Insight |

| Transcriptomics | RNA-Sequencing | Changes in gene expression (mRNA levels) nih.gov | Identification of upregulated/downregulated genes and pathways (e.g., apoptosis, cell cycle) |

| Proteomics | Mass Spectrometry | Changes in protein abundance and post-translational modifications nih.gov | Pinpointing proteins directly affected by the compound and downstream signaling events |

| Metabolomics | HPLC-MS/MS | Changes in the levels of small molecule metabolites nih.gov | Revealing disruptions in metabolic pathways (e.g., energy metabolism, lipid synthesis) |

By integrating these datasets, researchers can construct a comprehensive model of the compound's cellular effects. mdpi.com For example, an observed upregulation of apoptotic genes (transcriptomics) might be correlated with the increased expression of caspase proteins (proteomics) and alterations in energy metabolites (metabolomics), providing a holistic view of the induced biological process. This approach can uncover novel mechanisms and identify unexpected off-target effects. nih.gov

Potential as a Scaffold for Rational Drug Design (Preclinical Perspective)

The succinimide ring is a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is frequently found in known drugs and bioactive compounds. Its potential as a starting point for rational drug design is significant. Rational drug design involves the iterative process of designing and synthesizing compounds based on a known three-dimensional structure of a biological target.

The this compound structure offers several advantages as a scaffold:

Synthetic Tractability: The succinimide core is relatively straightforward to synthesize and modify, allowing for the systematic exploration of chemical space. nih.govgoogle.com

Structural Rigidity and Versatility: The ring structure provides a degree of conformational rigidity, which can be advantageous for binding to a target's active site. At the same time, the phenyl ring and the imide nitrogen provide multiple points for modification to optimize binding affinity and selectivity.

Proven Bioactivity: The wide range of biological activities associated with succinimide derivatives provides a strong foundation for further development. nih.govresearchgate.netnih.gov

From a preclinical perspective, this compound can be viewed as a "lead compound" or a "fragment" that can be optimized. Using computational modeling and structural biology (e.g., X-ray crystallography) of a target enzyme like PARL, medicinal chemists can design new analogues of this compound that are predicted to bind with higher affinity and greater selectivity. These designed compounds can then be synthesized and tested in preclinical models, creating a feedback loop that drives the development of potent and specific drug candidates. nih.gov

Q & A

Q. What are the recommended synthetic routes for 2-(m-Chlorophenyl)succinimide, and what critical parameters must be controlled during synthesis?

A common method involves N-substitution of succinimide using halogenated aromatic precursors. For example, N-methylation of succinimide derivatives can be achieved via reaction with methyl iodide under controlled conditions (e.g., anhydrous environment, 60–80°C, catalytic base like K₂CO₃) . Key parameters include:

- Reaction time : Prolonged heating may lead to side reactions (e.g., ring-opening).

- Purification : Column chromatography or recrystallization is essential to isolate the product from unreacted starting materials or byproducts.

- Steric effects : The meta-chlorophenyl group may influence reaction kinetics due to its electron-withdrawing nature.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers prioritize?

- ¹H/¹³C NMR : The succinimide ring protons appear as distinct singlets (~2.8–3.2 ppm for CH₂ groups). The aromatic protons from the m-chlorophenyl group show splitting patterns consistent with meta substitution (e.g., a triplet and doublet in the 7.2–7.5 ppm range) .

- IR Spectroscopy : Stretches at ~1770 cm⁻¹ (C=O of succinimide) and ~680 cm⁻¹ (C-Cl) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the compound’s exact mass (calculated using tools like PubChem).

Q. How can researchers design experiments to study the coordination chemistry of this compound with transition metals?

Based on studies of succinimide-Ag complexes, experimental design should include:

- pH optimization : Higher pH (e.g., ~10) stabilizes metal coordination via deprotonated succinimide .

- Spectroscopic monitoring : UV-Vis or cyclic voltammetry to track complex formation (e.g., shifts in λₘₐₐ for Ag complexes).

- Stoichiometric analysis : Titration experiments to determine the metal-to-ligand ratio (e.g., 1:2 or 1:3 complexes) .

Advanced Research Questions

Q. How does the meta-chlorophenyl substituent influence the electronic properties and reactivity of the succinimide ring in cross-coupling reactions?

The electron-withdrawing Cl group:

- Reduces electron density on the succinimide ring, enhancing its electrophilicity in nucleophilic acyl substitutions.

- Directs regioselectivity in reactions like Suzuki coupling; the meta position minimizes steric hindrance compared to ortho/para analogs.

Comparative studies with fluorinated or methylated analogs (e.g., N-(3,5-difluorophenyl)succinimide) reveal that Cl’s higher electronegativity increases stability of intermediates in catalytic cycles .

Q. What strategies are effective for incorporating this compound into polymer backbones or as functional end-groups?

- RAFT polymerization : Use succinimide esters (OSu) to install the compound as a terminal group. For example, copolymerize with methyl methacrylate using chain-transfer agents (CTAs) like CTA-OSu to achieve controlled molecular weights .

- Post-polymerization modification : React amine-terminated polymers with the succinimide ester via nucleophilic acyl substitution under mild conditions (pH 7–8, room temperature) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Metabolite profiling : Compare pharmacokinetics of the parent compound and its metabolites (e.g., hydrolyzed succinamic acids) using LC-MS/MS .

- Dose-response studies : Test across multiple concentrations to identify threshold effects (e.g., nephrotoxicity observed in Fischer 344 rats at ≥100 mg/kg) .

- Structural analogs : Synthesize derivatives with varied substituents (e.g., replacing Cl with F or CH₃) to isolate electronic vs. steric effects .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.